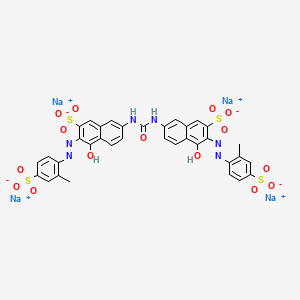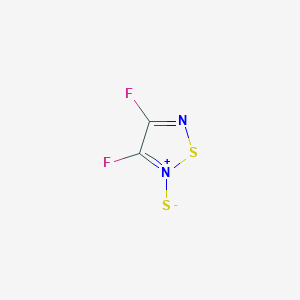![molecular formula C80H84N4O16Rh2 B13818019 Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is a chiral rhodium(II) complex known for its application in asymmetric synthesis. This compound, often referred to by its chemical formula C80H80N4O16Rh2, is used as a catalyst in various organic reactions due to its high regio- and stereoselectivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) typically involves the reaction of rhodium(II) acetate with ®-(-)-1-adamantyl-(N-phthalimido)acetic acid. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions
Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is involved in various types of reactions, including:
Oxidation: It can catalyze the oxidation of organic substrates.
Reduction: It is less commonly used in reduction reactions.
Substitution: It facilitates substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used with this compound include diazo compounds, alkenes, and amines. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of an inert atmosphere .
Major Products
The major products formed from these reactions include cyclopropanes, aziridines, and other complex organic molecules. The high selectivity of the catalyst ensures that the products are formed with high enantiomeric excess .
科学的研究の応用
Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in asymmetric synthesis and catalysis.
Medicine: Research is ongoing into its use in the synthesis of pharmaceuticals and drug intermediates.
Industry: It is used in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) involves the formation of a rhodium-carbene or rhodium-nitrene intermediate. These intermediates then undergo insertion into C-H or N-H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The chiral environment provided by the adamantyl and phthalimido groups ensures high stereocontrol in these reactions .
類似化合物との比較
Similar Compounds
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II): The enantiomer of the compound , used in similar applications but with opposite stereochemistry.
Tetrakis(acetato)dirhodium(II): A simpler rhodium(II) complex used in similar catalytic applications but without the chiral environment.
Uniqueness
The uniqueness of Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) lies in its high regio- and stereoselectivity, which is imparted by the chiral adamantyl and phthalimido groups. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial .
特性
分子式 |
C80H84N4O16Rh2 |
|---|---|
分子量 |
1563.3 g/mol |
IUPAC名 |
(2R)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium |
InChI |
InChI=1S/4C20H21NO4.2Rh/c4*22-17-14-3-1-2-4-15(14)18(23)21(17)16(19(24)25)20-8-11-5-12(9-20)7-13(6-11)10-20;;/h4*1-4,11-13,16H,5-10H2,(H,24,25);;/t4*11?,12?,13?,16-,20?;;/m0000../s1 |
InChIキー |
PLPQGTNWMBISEW-QFPQWYITSA-N |
異性体SMILES |
C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh] |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)





![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)

